4-Methoxythiophene-2-carboxylic acid
CAS No.: 77133-27-8
Cat. No.: VC2228167
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77133-27-8 |
---|---|
Molecular Formula | C6H6O3S |
Molecular Weight | 158.18 g/mol |
IUPAC Name | 4-methoxythiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) |
Standard InChI Key | RZKNUGQFDJQRJO-UHFFFAOYSA-N |
SMILES | COC1=CSC(=C1)C(=O)O |
Canonical SMILES | COC1=CSC(=C1)C(=O)O |
Introduction
Chemical Identity and Basic Properties
Physical and Chemical Properties
Based on the available data, the compound has the following properties:
Property | Value |
---|---|
CAS Number | 77131-91-0 |
Molecular Weight | 216.74800* |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
*Note: This molecular weight appears inconsistent with the expected structure of 4-methoxythiophene-2-carboxylic acid .
Structural Characteristics
The compound consists of a thiophene core (a five-membered aromatic heterocycle containing one sulfur atom) with two functional groups: a carboxylic acid (-COOH) at position 2 and a methoxy group (-OCH3) at position 4. These functional groups significantly influence the compound's physical properties, reactivity, and potential applications in organic synthesis.
Related Thiophene Derivatives and Comparative Analysis
To better understand 4-methoxythiophene-2-carboxylic acid, it is valuable to examine related compounds that share structural similarities.
Comparison with 4-Methoxybenzo[b]thiophene-2-carboxylic Acid
4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476199-14-1) represents a benzofused analog with the molecular formula C10H8O3S and molecular weight of 208.24 g/mol . This compound differs from 4-methoxythiophene-2-carboxylic acid by the presence of a fused benzene ring. Some key properties include:
Property | 4-Methoxybenzo[b]thiophene-2-carboxylic acid |
---|---|
Molecular Formula | C10H8O3S |
Molecular Weight | 208.24 g/mol |
SMILES Notation | COC1=C2C=C(SC2=CC=C1)C(=O)O |
InChI | InChI=1S/C10H8O3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |
The benzofused system likely alters the electronic properties compared to the simple thiophene ring, potentially affecting reactivity patterns and applications .
Comparison with Other Thiophene-2-carboxylic Acid Derivatives
Several other substituted thiophene-2-carboxylic acids have been studied more extensively:
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4,5-Dibromo-3-methylthiophene-2-carboxylic acid (CAS: 854626-32-7) has a molecular weight of 299.97 g/mol and formula C6H4Br2O2S. This compound features bromine atoms at positions 4 and 5, with a methyl group at position 3.
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5-formyl-4-methylthiophene-2-carboxylic acid (CAS: 391936-74-6) has a molecular weight of 170.19 g/mol and formula C7H6O3S . It contains a formyl group at position 5 and a methyl group at position 4.
These variations in substitution patterns provide insights into how different functional groups affect the properties and reactivity of thiophene-2-carboxylic acid derivatives.
Step | Reagents | Conditions | Yield |
---|---|---|---|
1.1 | Not specified | Heating, 24h | 87% |
2.1 | n-BuLi; TMEDA | Hexane; THF, -78°C, 2h | Not specified |
2.2 | Hexane; THF; diethyl ether | 20°C, 16h | Not specified |
3.1 | Aqueous H2SO4 (8.3g) | Not specified | Not specified |
This synthetic approach demonstrates the typical methods used for functionalization of thiophenes to introduce carboxylic acid groups and additional functional groups .
Reactivity and Chemical Behavior
The reactivity of 4-methoxythiophene-2-carboxylic acid can be inferred from general thiophene chemistry and the behavior of similar compounds.
General Reactivity Patterns
Thiophene derivatives typically exhibit aromatic character, though they are generally more reactive toward electrophilic substitution than benzene. The presence of the methoxy group at position 4 would be expected to enhance reactivity at positions 3 and 5 through its electron-donating effect. Meanwhile, the carboxylic acid group at position 2 would have an electron-withdrawing effect, potentially decreasing reactivity at adjacent positions.
Electrochemical Behavior of Related Compounds
Studies on related heterocyclic carboxylic acids provide insights into potential electrochemical properties. For instance, 2-methylthiopyridin-4-carboxylic acid and 2-mercaptopyridin-4-carboxylic acid show distinctive voltammetric behavior, with the latter exhibiting a small dimerization wave followed by a competing wave . Although these compounds contain pyridine rather than thiophene rings, their electrochemical behavior suggests that 4-methoxythiophene-2-carboxylic acid might also display interesting redox properties worth investigating.
Research Gaps and Future Directions
The available literature reveals several important gaps in our understanding of 4-methoxythiophene-2-carboxylic acid:
Future research directions might include:
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Development of efficient and scalable synthetic routes.
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Detailed physical and spectroscopic characterization.
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Exploration of potential applications in drug discovery, particularly given the promising activities of related thiophene compounds.
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Investigation of its utility as a building block in the synthesis of functional materials.
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